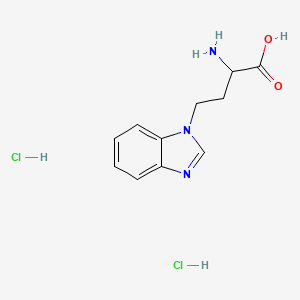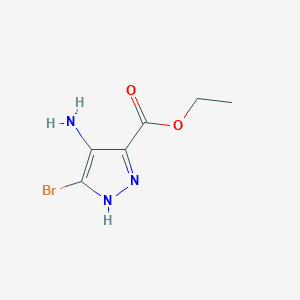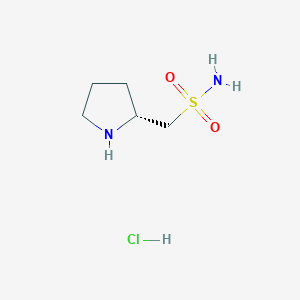
(R)-Pyrrolidin-2-ylmethanesulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-Pyrrolidin-2-ylmethanesulfonamide hydrochloride, also known as PMS or N-(2-pyrrolidinylmethyl) methanesulfonamide hydrochloride, is a chemical compound that has been used extensively in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 223.76 g/mol. PMS is a potent inhibitor of carbonic anhydrase, an enzyme that plays a critical role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
(R)-Pyrrolidin-2-ylmethanesulfonamide hydrochloride is utilized in organic synthesis, particularly in catalysis. For example, it has been involved in the development of cobalt(ii) complexes that exhibit subtle variations in coordination geometry, affecting their magnetic properties. Such compounds have potential applications in magnetic materials and molecular magnetism (Tao Wu et al., 2019).
Green Chemistry
In green chemistry, (R)-Pyrrolidin-2-ylmethanesulfonamide hydrochloride has been used to promote environmentally friendly reactions. A notable example is its role in the on-water pyrrolidine-mediated domino synthesis of 2-iminoisatins, showcasing a sustainable approach to synthesizing complex organic molecules (Sveva Pelliccia et al., 2018).
Medicinal Chemistry
In medicinal chemistry, (R)-Pyrrolidin-2-ylmethanesulfonamide hydrochloride derivatives have been explored for their biological activities. For instance, the synthesis and antitumor activity of enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been studied, highlighting the importance of stereochemistry in drug design (Zhixu Zhou et al., 2015).
Enzyme Inhibition
(R)-Pyrrolidin-2-ylmethanesulfonamide hydrochloride derivatives have also been investigated for their role as enzyme inhibitors. Research on sulfonamide-based hybrid compounds has shown that they can exhibit a wide range of pharmacological activities, including enzyme inhibition, which is crucial for developing new therapeutics (Reihane Ghomashi et al., 2022).
Chemical Kinetics and Mechanism Studies
The compound has been used in studies focusing on chemical kinetics and reaction mechanisms. For instance, investigations into the kinetics of ligand substitution in pyridinium-derived N-heterocyclic carbene complexes of platinum provide insights into the nature and magnitude of trans-labilizing abilities of ligands, which are fundamental in catalysis and organometallic chemistry (J. Owen et al., 2004).
Eigenschaften
IUPAC Name |
[(2R)-pyrrolidin-2-yl]methanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)4-5-2-1-3-7-5;/h5,7H,1-4H2,(H2,6,8,9);1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWOOXPQEVAIDA-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CS(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CS(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Pyrrolidin-2-ylmethanesulfonamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917850.png)
![N-[2-[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2917851.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide](/img/structure/B2917852.png)
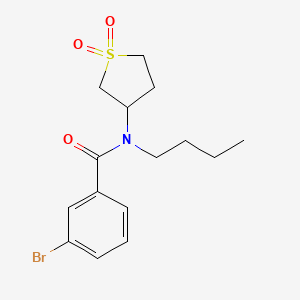
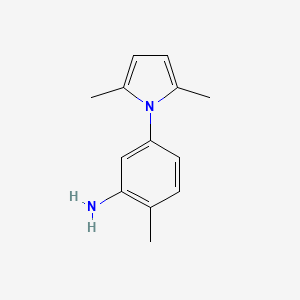
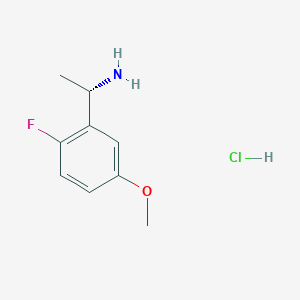

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2917862.png)
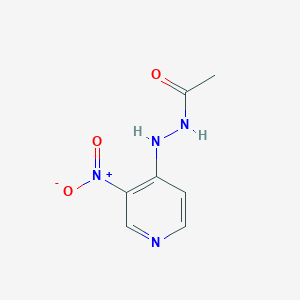
![3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2917864.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2917865.png)
